

Technical Monograph: 2-Bromobenzyl Alcohol

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Compound of Interest

Compound Name: 2-Bromobenzyl alcohol

CAS No.: 18982-54-2

Cat. No.: B097588

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Chemical Identity, Synthetic Pathways, and Application in Pharmaceutical Scaffolding

Executive Summary

2-Bromobenzyl alcohol (CAS: 18982-54-2) is a bifunctional aromatic building block critical to the synthesis of fused heterocycles and biaryl pharmaceutical agents.^{[1][2][3][4]} While its average molecular weight is 187.03 g/mol, its utility in drug development is defined by its specific isotopic signature and the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl moiety and the electrophilic aryl bromide.^{[2][3]} This guide provides a comprehensive technical analysis of **2-bromobenzyl alcohol**, moving beyond basic physical constants to explore its synthesis, stoichiometric handling, and role as a "privileged structure" in medicinal chemistry.^{[2][3]}

Part 1: Physicochemical Profile & Molecular Weight Analysis^{[2][3]}

The Isotopic Signature (Mass Spectrometry)

For researchers utilizing Mass Spectrometry (MS) for metabolite tracking or impurity profiling, the average molecular weight (187.03 g/mol) is insufficient.^{[2][3]} The presence of bromine creates a distinct isotopic pattern that serves as a diagnostic fingerprint.^{[2][3]}

Bromine exists naturally as two stable isotopes:

(50.69%) and

(49.31%).^{[2][3]} This near 1:1 ratio results in a characteristic "doublet" in the mass spectrum.^{[2][3]}

Parameter	Value	Technical Context
Average Molecular Weight	187.03 g/mol	Used for stoichiometric calculations (molar equivalents). ^{[2][3]}
Monoisotopic Mass ()	185.968 g/mol	The base peak [M] ⁺ in high-resolution MS. ^{[2][3]}
Isotope Peak ()	187.966 g/mol	The [M+2] ⁺ peak, appearing at ~97% intensity of the base peak. ^{[2][3]}
Molecular Formula		Degree of Unsaturation = 4 (Aromatic ring). ^{[2][3][5]}

Key Physical Properties

Data aggregated from PubChem and Sigma-Aldrich technical sheets.^{[2][3]} [1, 2]

Property	Value	Operational Implication
Appearance	White to beige crystalline solid	Discoloration (yellowing) indicates oxidation to aldehyde.[2][3]
Melting Point	78–80 °C	Solid at RT; easily handled but requires gentle heating for melt-phase reactions.[2][3]
Boiling Point	~261 °C (at 760 mmHg)	High boiling point makes removal by evaporation difficult; requires column chromatography or crystallization.[2][3]
Solubility	DMSO, Methanol, DCM, EtOAc	High lipophilicity (logP ~1.9); poor water solubility facilitates aqueous workups.[2][3]

Part 2: Synthetic Methodology

Primary Route: Chemoselective Reduction

The industrial standard for synthesizing **2-bromobenzyl alcohol** involves the reduction of 2-bromobenzaldehyde.[2][3][6] While Lithium Aluminum Hydride (

) is effective, it is often too aggressive, risking debromination.[2][3] The preferred laboratory method utilizes Sodium Borohydride (

), which is chemoselective for the aldehyde and preserves the aryl bromide.[2][3]

Protocol: NaBH₄ Reduction of 2-Bromobenzaldehyde

Note: This protocol scales linearly from 1g to 50g.

Reagents:

- Starting Material: 2-Bromobenzaldehyde (1.0 equiv)[2][3]
- Reductant:

(0.5 – 1.0 equiv)[2][3]

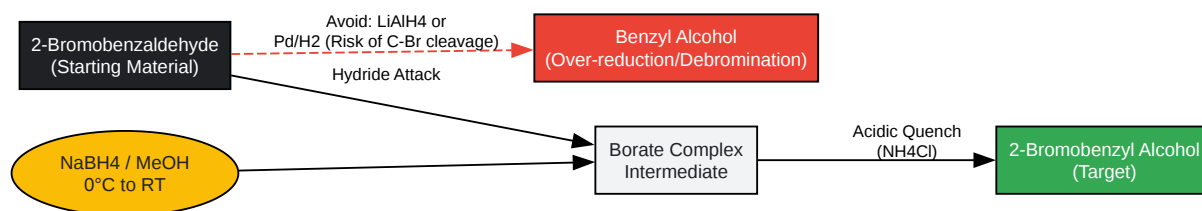
- Solvent: Methanol (anhydrous preferred)[2][3]

Step-by-Step Workflow:

- Preparation: Dissolve 2-bromobenzaldehyde in Methanol (concentration) in a round-bottom flask. Cool to (ice bath) to suppress side reactions.
- Addition: Add portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2][3]
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
 - Validation: Monitor by TLC (Hexane:EtOAc 4:1).[2][3] The aldehyde spot () should disappear, replaced by the alcohol ().[2][3]
- Quenching: Carefully add saturated solution to quench excess borohydride.[2][3]
- Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) ().[2][3]
- Purification: Wash combined organics with brine, dry over , and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Synthetic Logic

The following diagram illustrates the pathway and potential side-reactions to avoid.



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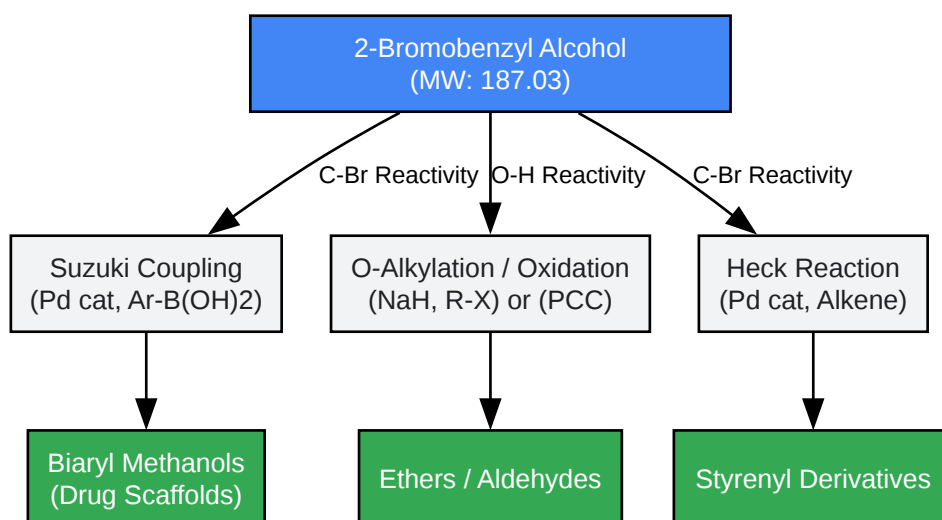
Figure 1: Chemoselective reduction pathway.[2][3] Note the critical avoidance of catalytic hydrogenation conditions which would cleave the C-Br bond.

Part 3: Reactivity & Pharmaceutical Applications

2-Bromobenzyl alcohol is a "bifunctional" scaffold.[2][3] Its value lies in the ability to react at two distinct sites: the Benzylic Oxygen and the Aryl Carbon.[2][3]

Divergent Synthesis Map[2][3]

- Suzuki-Miyaura Coupling: The aryl bromide allows for coupling with boronic acids to create biaryl systems (common in kinase inhibitors).[2][3]
- Intramolecular Cyclization: Used to form dihydroisobenzofurans or isoquinolines.[2][3]
- Lithiation: Protection of the alcohol (e.g., as a THP ether) followed by Lithium-Halogen exchange generates a nucleophilic aryl lithium species.[2][3]



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Figure 2: Divergent reactivity profile showing orthogonal transformations at the halide and alcohol positions.[2][3]

Part 4: Analytical Characterization

To validate the identity of **2-bromobenzyl alcohol**, researchers should look for the following spectral markers.

Proton NMR (¹H-NMR, 300 MHz,)

- 4.75 ppm (s, 2H): The benzylic methylene () is the most distinct peak.[2][3] It appears as a singlet (or doublet if coupling with OH is resolved).[2][3]
- 2.0–2.5 ppm (br s, 1H): Hydroxyl proton (exchangeable with).[2][3]
- 7.1–7.6 ppm (m, 4H): Aromatic region.[2][3] The proton ortho to the bromine often appears most downfield due to inductive deshielding.[2][3]

Infrared Spectroscopy (IR)

- 3200–3400 cm

: Broad O-H stretch (Hydrogen bonding).[2][3]

- ~1050 cm

: C-O stretch (primary alcohol).

- No C=O stretch: Absence of peak at 1700 cm

confirms reduction of the starting aldehyde.[2][3]

Part 5: Safety and Handling

- GHS Classification: Warning.[1][2][3] Acute Toxicity (Oral), Skin Irritation, Eye Irritation [1].[2][3]
- Lachrymator Potential: While less volatile than its benzyl bromide counterpart, benzyl alcohols can still irritate mucous membranes.[2][3] Work in a fume hood.
- Storage: Store at room temperature, protected from light. Over time, atmospheric oxygen can slowly oxidize the alcohol back to the aldehyde (indicated by a smell of almonds/marzipan).[2][3]

References

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